molecular formula C20H21NO5S B2483387 2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate CAS No. 494826-23-2

2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate

Cat. No.: B2483387
CAS No.: 494826-23-2
M. Wt: 387.45
InChI Key: REPMFLKESNYJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Additives for Lubricating Oils

2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate has been evaluated as an antioxidant and corrosion inhibitor in gasoline lubricating oil. Compounds including 4-(3-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl 4-methylbenzenesulfonate have shown high antioxidant activity, making them suitable for enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Crystallographic and Molecular Mechanics Studies

This compound is relevant in crystallographic and molecular mechanics studies. Specifically, sulfonic ester derivatives like 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-nitrobenzenesulfonate and 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate have been analyzed to understand their structures and conformations. This aids in the understanding of molecular interactions and stability (Munro, McKenzie, Strydom, & Gravestock, 2003).

Synthesis of Anticancer Agents

This compound derivatives have been synthesized for potential use in anticancer applications. For example, compounds like 2-((9H-purin-6-ylthio) carbonothioyloxy) ethyl 1, 3-dioxoisoindolin-2 yl carbamodithioate have been created for their potential in treating cancer (Nadhum & Mohammed, 2020).

Antiviral Activity

The structure has been used in synthesizing compounds with antiviral activity, particularly against hepatitis B virus. This involves coupling reactions with bases and subsequent deprotection processes (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).

Catalysis in Alkylation Reactions

Derivatives of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole, which are structurally related to this compound, have been utilized in catalysis. These compounds have shown excellent activity in alkylation reactions, highlighting their potential in synthetic chemistry applications (Ulu, Gürbüz, & Özdemir, 2017).

Asymmetric Synthesis of Drug Intermediates

The compound has been employed in the asymmetric synthesis of intermediates for drugs like atorvastatin, a medication used to lower cholesterol. This synthesis involves bioreduction processes using yeast strains (Zhou, Ren, Zhang, Sun, & Wei, 2011).

Antihyperglycemic Evaluation

Isoindoline-1,3-dione analogs of this compound have been synthesized and evaluated for their antihyperglycemic activity, providing new leads for antidiabetic drugs (Eissa, 2013).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-3-14-9-10-15(4-2)18(13-14)27(24,25)26-12-11-21-19(22)16-7-5-6-8-17(16)20(21)23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPMFLKESNYJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.